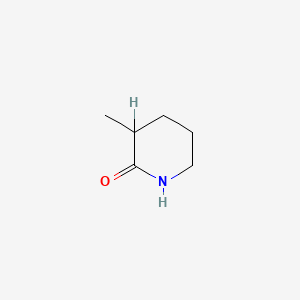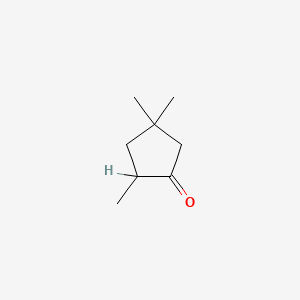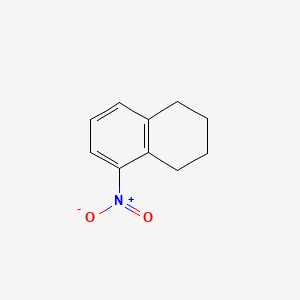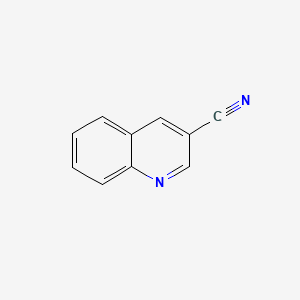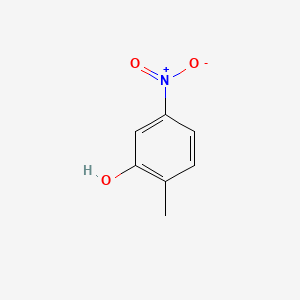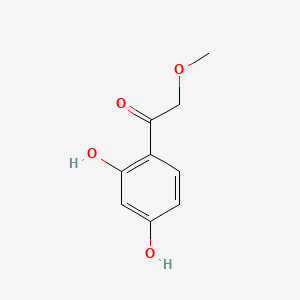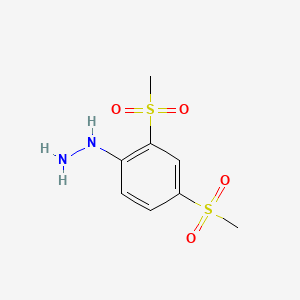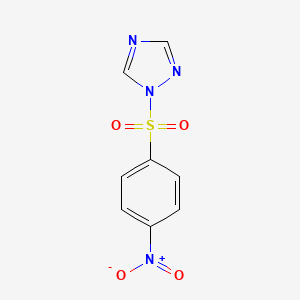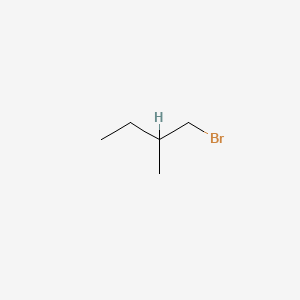
2,3,4,5-Tetrahydro-1,5-Benzothiazepin
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1,5-benzothiazepine is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and sulfur atoms. This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro-1,5-benzothiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1,5-benzothiazepine are believed to be G-protein coupled receptors . It acts as an antagonist on these receptors . Additionally, it has been found to exhibit Angiotensin-Converting Enzyme (ACE) inhibiting action .
Mode of Action
2,3,4,5-Tetrahydro-1,5-benzothiazepine: interacts with its targets by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This interaction results in changes in the function of these muscles, leading to various physiological effects .
Biochemical Pathways
The action of 2,3,4,5-Tetrahydro-1,5-benzothiazepine affects several biochemical pathways. It reduces the amount of calcium in the heart, which can lead to lower blood pressure and fewer symptoms of ischemic heart disease . It also inhibits the action of Angiotensin II, which is responsible for increased total peripheral resistance via constriction of capillary arterioles .
Result of Action
The molecular and cellular effects of 2,3,4,5-Tetrahydro-1,5-benzothiazepine’s action include a decrease in blood pressure and a reduction in symptoms of ischemic heart disease . It also exhibits potent ACE inhibiting activity, both in vivo and in vitro .
Biochemische Analyse
Biochemical Properties
2,3,4,5-Tetrahydro-1,5-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, 2,3,4,5-Tetrahydro-1,5-benzothiazepine interacts with the RyR1 channel, enhancing the binding affinity of Calstabin-1, which is crucial for muscle function .
Cellular Effects
2,3,4,5-Tetrahydro-1,5-benzothiazepine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of angiotensin II, which is responsible for increased total peripheral resistance via constriction of capillary arterioles . This modulation can impact vascular smooth muscle cells and influence blood pressure regulation. Furthermore, 2,3,4,5-Tetrahydro-1,5-benzothiazepine has shown potential in inhibiting the replication of HIV-1, indicating its role in antiviral activity .
Molecular Mechanism
The molecular mechanism of 2,3,4,5-Tetrahydro-1,5-benzothiazepine involves several binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it interacts with the RyR1 channel, preventing the depletion of Calstabin-1 from the RyR1 complex, which slows muscle fatigue and reduces muscle damage . These interactions highlight the compound’s potential in treating neurological and muscular disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5-Tetrahydro-1,5-benzothiazepine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetrahydro-1,5-benzothiazepine remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 2,3,4,5-Tetrahydro-1,5-benzothiazepine vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enzyme inhibition and muscle function improvement . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2,3,4,5-Tetrahydro-1,5-benzothiazepine can lead to increased toxicity and adverse reactions in animal models . Therefore, determining the optimal dosage is crucial for its safe and effective use.
Metabolic Pathways
2,3,4,5-Tetrahydro-1,5-benzothiazepine is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing the levels of acetylcholine in the body . Additionally, it affects the metabolic flux and metabolite levels, which can impact overall cellular metabolism. Understanding these metabolic pathways is essential for developing targeted therapies using 2,3,4,5-Tetrahydro-1,5-benzothiazepine.
Transport and Distribution
The transport and distribution of 2,3,4,5-Tetrahydro-1,5-benzothiazepine within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are essential for its therapeutic effects and potential side effects.
Subcellular Localization
2,3,4,5-Tetrahydro-1,5-benzothiazepine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . This subcellular localization is crucial for its role in various biochemical and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the benzothiazepine ring . The reaction typically requires reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of 2,3,4,5-tetrahydro-1,5-benzothiazepine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazepine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Benzothiazepine: Similar in structure but lacks the tetrahydro configuration.
1,4-Benzothiazepine: Contains a different arrangement of nitrogen and sulfur atoms in the ring.
Benzodiazepines: Although structurally different, they share some pharmacological properties with benzothiazepines.
Uniqueness
2,3,4,5-Tetrahydro-1,5-benzothiazepine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its diverse chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLBWZNMWUEVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275921 | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40358-33-6 | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The mechanism of action for 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives varies depending on the specific substituents present. Some derivatives, like KT-362, act as intracellular calcium antagonists. [, ] KT-362 has been shown to inhibit contractile responses to norepinephrine and methoxamine in rabbit aorta, suggesting interference with calcium influx. [] Additionally, it inhibits calcium-induced contractions in potassium-depolarized aorta, further supporting its calcium antagonist properties. [] Other derivatives, like CV-5975, function as potent and long-lasting angiotensin-converting enzyme (ACE) inhibitors. [, ] CV-5975 demonstrated superior ACE inhibition compared to enalaprilat in various animal models, resulting in significant antihypertensive effects. [, ]
A: While a general description for all 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives' spectroscopic data is not provided in the papers, they highlight key structural features. The core structure consists of a benzene ring fused to a seven-membered thiazepine ring with four consecutive saturated carbon atoms. This seven-membered ring can adopt various conformations, including chair, boat, and twist-boat, influenced by substituents and their stereochemistry. [, , , , , ] Specific spectroscopic data, including NMR, IR, and mass spectrometry, would be dependent on the substituents present on the core structure. For instance, the paper by Naz et al. [] details the electron ionization fragmentation patterns observed in mass spectrometry for various substituted 2,3,4,5-tetrahydro-1,5-benzothiazepines.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of 2,3,4,5-tetrahydro-1,5-benzothiazepines rather than their material properties. Information about material compatibility, stability under various conditions, and specific applications outside the biomedical field is not included in these studies.
ANone: The provided research papers primarily focus on 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives as bioactive molecules and don't delve into their potential catalytic properties. Therefore, information about their catalytic activity, reaction mechanisms, selectivity, and potential applications in catalysis is absent from these studies.
A: Yes, computational chemistry, specifically molecular docking studies, has been used to understand the inhibitory activity of 2,3-dihydro-1,5-benzothiazepines and their reduced analogs, 2,3,4,5-tetrahydro-1,5-benzothiazepines, against the enzyme urease. [] This research used FlexX docking to examine the binding modes of these compounds within the active site of urease. The study found that the inhibitory activity is related to interactions with the nickel metallocentre of the enzyme, particularly with residues Asp224 and Cys322. [] This highlights the use of computational methods to elucidate structure-activity relationships and guide further inhibitor design.
A: Structure-activity relationship (SAR) studies have been crucial in understanding the biological activity of 2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. For example, research on KT-362 analogs revealed that introducing methyl groups to the nitrogen atom in the side chain shifted the activity from calcium antagonism to vasoconstriction. [] Further modifications, such as incorporating a chloro group at the 8-position of the benzothiazepine core, significantly enhanced the vasoconstrictive potency. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



